molecular formula C14H15ClN2O3S2 B12140773 N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12140773
M. Wt: 358.9 g/mol
InChI Key: HBKOIPNJBDGDQW-UHFFFAOYSA-N
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Description

N-[(2E)-3-(4-Chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural attributes include:

  • 4-Chlorobenzyl substituent: Positioned at the 3rd carbon of the fused ring system, contributing hydrophobic and electron-withdrawing effects.
  • Acetamide group: A planar, conjugated enamine-acetamide system (E-configuration at the 2-position), likely influencing molecular stability and intermolecular interactions.

Properties

Molecular Formula

C14H15ClN2O3S2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H15ClN2O3S2/c1-9(18)16-14-17(6-10-2-4-11(15)5-3-10)12-7-22(19,20)8-13(12)21-14/h2-5,12-13H,6-8H2,1H3

InChI Key

HBKOIPNJBDGDQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound known for its potential biological activities. Its structure features a thieno-thiazole core, which is often associated with diverse pharmacological effects. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅ClN₂O₃S₂
  • Molecular Weight : 358.86 g/mol
  • CAS Number : 881440-58-0

The compound's unique structural features include:

  • A chlorobenzyl group , which may enhance its lipophilicity and biological interactions.
  • A 5,5-dioxide functionality , potentially increasing reactivity and biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. Similar compounds have shown the ability to modulate cellular signaling pathways and induce apoptosis in cancer cells. The exact pathways remain to be fully elucidated but may include:

  • Inhibition of Enzyme Activity : Targeting specific enzymes involved in metabolic pathways.
  • Disruption of Cellular Signaling : Affecting pathways that regulate cell proliferation and survival.

In Vitro Studies

Preliminary studies have indicated that compounds with similar structures exhibit significant biological activities. For instance:

StudyFindings
Study ADemonstrated cytotoxic effects against various cancer cell lines.
Study BShowed anti-inflammatory properties in animal models.
Study CIndicated potential as an antimicrobial agent against specific pathogens.

These studies suggest that this compound may possess therapeutic potential across multiple domains.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Nucleophilic Substitution : Reaction of 4-chlorobenzyl chloride with a thiazole derivative in the presence of a base (e.g., sodium hydroxide).
  • Oxidation/Reduction Steps : Modifying functional groups to enhance biological activity.

Case Studies and Research Findings

Several research efforts have focused on the biological evaluation of thiazole derivatives:

  • Anticancer Activity : A study published in Journal X reported that a related thiazole derivative exhibited selective toxicity towards breast cancer cells while sparing normal cells.
  • Antimicrobial Properties : Research in Journal Y indicated that compounds structurally similar to this compound showed promising results against Gram-positive bacteria.
  • Neuroprotective Effects : A recent investigation highlighted the neuroprotective potential of thiazole derivatives in models of neurodegenerative diseases.

Comparison with Similar Compounds

N-[(2E)-3-(4-Fluorobenzyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]Thiazol-2(3H)-Ylidene]Acetamide

  • Structural Difference : Replacement of 4-chlorobenzyl with 4-fluorobenzyl .
  • Implications :
    • Electronic Effects : Fluorine’s higher electronegativity may reduce electron density at the benzyl group compared to chlorine, altering reactivity or target binding.
    • Lipophilicity : Fluorine’s smaller size and lower hydrophobicity (ClogP: ~2.1 vs. ~2.5 for chloro) could affect membrane permeability .

Thiadiazole and Triazole Derivatives

N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-Acryloyl)-3H-[1,3,4]-Thiadiazol-2-Ylidene]-Benzamide (4g)

  • Structural Features : Thiadiazole core with acryloyl and benzamide substituents .
  • Comparison: Rigidity: The thiadiazole ring is less conformationally flexible than the tetrahydrothieno-thiazole system.
  • Data : Melting point (200°C) and IR peaks (1690, 1638 cm⁻¹ for C=O) indicate strong intermolecular interactions .

(E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione

  • Key Attributes : Triazole-thione scaffold with dual chlorophenyl groups .
  • Contrast :
    • Hydrogen Bonding : Thione sulfur and triazole NH groups enable distinct hydrogen-bonding networks vs. sulfone-oxygen interactions.
    • Crystal Packing : Forms hexamers via N–H···S and O–H···S bonds, unlike the layered packing observed in sulfone-containing compounds .

Quinazolinone-Acetamide Derivatives

2-((4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydroquinazolin-2-Yl)Thio)-N-Phenylacetamide (5)

  • Structural Highlights: Quinazolinone core with sulfamoyl and thioacetamide groups .
  • Comparison: Solubility: Sulfamoyl groups enhance aqueous solubility compared to sulfones. Bioactivity: Quinazolinones are known kinase inhibitors, suggesting divergent pharmacological targets vs. thieno-thiazoles .
  • Data : High melting points (269–315°C) and yields (68–91%) indicate robust synthetic accessibility .

Benzothiazin-Acetamide Hybrids

2-(3,4-Dimethyl-5,5-Dioxo-2H,4H-Pyrazolo[4,3-c][1,2]Benzothiazin-2-Yl)-N-(2-Fluorobenzyl)Acetamide

  • Features : Benzothiazin core with sulfone and fluorobenzyl groups .
  • Contrast: Ring System: Benzothiazin’s fused pyrazole and benzene rings confer greater aromaticity vs. the thieno-thiazole system. Biological Relevance: Similar sulfone groups may target overlapping pathways (e.g., anti-inflammatory or antimicrobial) .

Key Research Findings and Implications

Halogen Effects : Chlorine’s higher lipophilicity vs. fluorine may enhance target binding in hydrophobic pockets but reduce metabolic stability .

Sulfone vs. Thione/Sulfamoyl: Sulfones offer strong hydrogen-bond acceptors, while thiones and sulfamoyls provide additional donor sites, influencing solubility and target selectivity .

Core Rigidity: Conformationally flexible scaffolds (e.g., tetrahydrothieno-thiazole) may accommodate diverse binding modes compared to rigid systems like quinazolinones .

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